(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid
CAS No.: 1268519-85-2
VCID: VC0111825
Molecular Formula: C7H13NO2
Molecular Weight: 143.186
* For research use only. Not for human or veterinary use.

Description |
(2S)-1,2-Dimethylpyrrolidine-2-carboxylic acid is a unique organic compound characterized by the presence of a pyrrolidine ring, two methyl groups, and a carboxylic acid functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and structural similarity to amino acids. Synthesis MethodsSeveral synthetic routes have been developed for (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid, focusing on maintaining its stereochemical integrity. These methods typically involve the use of chiral starting materials or catalysts to ensure the correct stereochemistry. Biological Activities and Applications(2S)-1,2-Dimethylpyrrolidine-2-carboxylic acid exhibits notable biological activities, particularly in modulating neurotransmitter systems. Its structural similarity to amino acids makes it a candidate for studying neurological disorders. Additionally, it has shown potential as an inhibitor in certain enzyme systems, which is significant for drug design and therapeutic applications.
Comparison with Similar Compounds(2S)-1,2-Dimethylpyrrolidine-2-carboxylic acid is distinct from other related compounds due to its unique combination of functional groups. For example, it differs from 1-methylpyrrolidine by the presence of a carboxylic acid group and from 4-methylproline by its ring structure.
Research Findings and Future DirectionsResearch on (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid is ongoing, with studies focusing on its interaction with biological targets and its potential therapeutic applications. Further investigation into its biological effects and mechanisms of action will be crucial for developing new therapeutic agents. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1268519-85-2 | ||||||||||||||||||
Product Name | (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid | ||||||||||||||||||
Molecular Formula | C7H13NO2 | ||||||||||||||||||
Molecular Weight | 143.186 | ||||||||||||||||||
IUPAC Name | (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid | ||||||||||||||||||
Standard InChI | InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | ||||||||||||||||||
Standard InChIKey | BWNGEDLBTNTBMD-ZETCQYMHSA-N | ||||||||||||||||||
SMILES | CC1(CCCN1C)C(=O)O | ||||||||||||||||||
PubChem Compound | 53302261 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume